Product packaging for 1-epi-Darunavir(Cat. No.:CAS No. 1546918-95-9)

1-epi-Darunavir

カタログ番号: B584768
CAS番号: 1546918-95-9
分子量: 547.667
InChIキー: CJBJHOAVZSMMDJ-FMTGGWRCSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-epi-Darunavir is a stereoisomer of the potent HIV-1 protease inhibitor Darunavir, designed for advanced research into enzyme inhibition and drug resistance mechanisms. This compound is intended for investigative use in biochemical and virological studies. Darunavir, the parent compound, exerts its antiviral effect by inhibiting the HIV-1 protease enzyme, an essential viral enzyme that cleaves precursor polyproteins into functional proteins necessary for viral maturation . By binding to the protease's active site, it prevents this processing step, leading to the production of immature, non-infectious viral particles . A key research value of Darunavir analogues lies in their unique mechanism of action. Darunavir forms extensive hydrogen bond interactions with the backbone atoms of the protease active site, particularly with the conserved residues Asp-29 and Asp-30 . This extensive backbone binding is believed to contribute to its robust activity against a wide spectrum of multi-drug-resistant HIV-1 variants, as the viral backbone structure undergoes minimal change even when mutations occur . The bis-tetrahydrofuranyl (bis-THF) moiety is a critical high-affinity P2 ligand that contributes to this binding profile . Researchers utilize Darunavir and its stereoisomers, such as this compound, to further explore the structural determinants of protease inhibition, study the evolution of drug resistance, and develop novel therapeutic strategies. This product is provided "For Research Use Only". It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H37N3O7S B584768 1-epi-Darunavir CAS No. 1546918-95-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-FMTGGWRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546918-95-9
Record name Darunavir, (1R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARUNAVIR, (1R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereochemical Definition and Structural Characterization of 1 Epi Darunavir

Absolute Configuration and Relative Stereochemistry of 1-epi-Darunavir

This compound is a diastereomer of the potent HIV-1 protease inhibitor, Darunavir (B192927). Its distinct stereochemistry is defined by the specific spatial arrangement of atoms at its chiral centers. The absolute configuration of this compound is systematically named as (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ((2R,3R)-4-((4-amino-N-isobutylphenyl)sulfonamido)-3-hydroxy-1-phenylbutan-2-yl)carbamate, and it is also identified by its CAS number 1546918-95-9. This isomer is sometimes referred to as the Darunavir (1R,2R)-Isomer.

The stereochemical difference between this compound and Darunavir lies in the orientation of the substituents on the phenylbutan-2-yl portion of the molecule. In Darunavir, the stereocenters of this fragment have the (2S, 3R) configuration, whereas in this compound, they are arranged in the (2R, 3R) configuration. The hexahydrofuro[2,3-b]furan-3-yl moiety, a key component for binding to the HIV-1 protease, retains the same (3R,3aS,6aR) configuration in both diastereomers. researchgate.netnih.gov

The relative stereochemistry of the chiral centers in this compound dictates a unique three-dimensional structure that influences its physical, chemical, and biological properties, distinguishing it from Darunavir and other potential diastereomers. The precise control and characterization of this stereochemistry are critical in pharmaceutical development, as different stereoisomers of a drug can exhibit significantly different pharmacological activities and metabolic profiles.

Conformational Analysis and Preferred Geometries in Solution and Solid State

Experimental Techniques for Conformational Elucidation

Several experimental techniques are pivotal for determining the conformational properties of molecules like this compound in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, including 1H, 13C, and various 2D techniques (e.g., COSY, NOESY), is a powerful tool for elucidating the solution-state conformation. nih.gov For this compound, analysis of nuclear Overhauser effects (NOEs) would provide information about through-space proximities between protons, helping to define the relative orientation of different parts of the molecule. Coupling constants can also give insights into dihedral angles.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the conformation of a molecule in the solid state. nih.govrcsb.orgrcsb.org Although a crystal structure for isolated this compound is not publicly available, this technique would reveal the precise bond lengths, bond angles, and torsion angles of the molecule in a crystalline environment. It is important to note that the solid-state conformation may be influenced by crystal packing forces and might not be the most populated conformation in solution.

Vibrational Spectroscopy (FT-IR and Raman): Infrared and Raman spectroscopy can provide information about the vibrational modes of the molecule, which are sensitive to its conformation. These techniques can be used to study conformational changes in different environments.

Chiroptical Properties and Their Relationship to Stereochemical Purity

Chiroptical spectroscopy techniques are essential for characterizing chiral molecules and assessing their stereochemical purity. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum is highly sensitive to the stereochemistry and conformation of the molecule. While specific CD data for this compound is not published, it is expected to exhibit a distinct CD spectrum from Darunavir due to the difference in their absolute configurations. Theoretical calculations of the ECD spectrum, based on predicted conformations, could be used to correlate the experimental spectrum with the absolute configuration. rsc.orgmdpi.com

Optical Rotatory Dispersion (ORD) and Specific Rotation: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The specific rotation, typically measured at a single wavelength (e.g., the sodium D-line), is a characteristic physical property of a chiral compound. It is anticipated that this compound would have a different specific rotation value compared to Darunavir. These techniques are routinely used to determine the enantiomeric purity of a sample.

The stereochemical purity of a sample containing Darunavir and its diastereomers, including this compound, is often determined using chiral high-performance liquid chromatography (HPLC). nih.gov This analytical technique can separate the different stereoisomers, allowing for their individual quantification and ensuring the quality and consistency of the active pharmaceutical ingredient.

Comparison of Stereochemical Features with Darunavir and Other Relevant Diastereomers

The (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (bis-THF) moiety is a crucial component of Darunavir, designed to form strong hydrogen bonding interactions with the backbone of the protease active site, a feature that contributes to its high potency and resilience against drug-resistant strains. nih.gov This bis-THF unit is stereochemically identical in both Darunavir and this compound.

Other diastereomers of Darunavir, such as those with inverted stereochemistry in the bis-THF moiety (e.g., (3S,3aR,6aS)-Darunavir isomer), would also exhibit distinct three-dimensional structures and, consequently, different biological activities. daicelpharmastandards.com The precise arrangement of all chiral centers is therefore critical for the potent inhibitory activity of Darunavir.

Below is a table summarizing the stereochemical configurations of Darunavir and this compound.

Compound NameCAS NumberStereochemistry at Phenylbutan-2-yl MoietyStereochemistry at bis-THF Moiety
Darunavir 206361-99-1(2S, 3R)(3R,3aS,6aR)
This compound 1546918-95-9(2R, 3R)(3R,3aS,6aR)

Molecular Interactions and Mechanistic Insights of 1 Epi Darunavir

Theoretical Modeling of Ligand-Target Binding Specificity

Theoretical modeling is an indispensable tool for predicting how a ligand like 1-epi-Darunavir would interact with its biological target, the HIV-1 protease. These computational methods provide a window into the atomic-level details of binding, conformational changes, and energetic contributions.

Molecular Docking Simulations for Active Site Interaction Prediction

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, this would involve docking the molecule into the active site of the HIV-1 protease (PDB ID: 4LL3, for example) to predict its binding pose and affinity. nih.govunas.ac.id The docking score, often expressed in kcal/mol, provides an estimate of the binding affinity. mdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Adaptability and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the movement and conformational flexibility of the ligand-protein complex over time. nih.govnih.gov An MD simulation of this compound bound to HIV-1 protease would reveal the stability of the binding pose predicted by docking. researchgate.net It would also show how the protein and the ligand adapt to each other's presence, a phenomenon known as "induced fit". nih.gov

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time. unas.ac.id

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds throughout the simulation. escholarship.org

These simulations are crucial for understanding the dynamic nature of the interaction and can help explain differences in potency between stereoisomers that might not be apparent from static docking poses. nih.govfrontiersin.org

Quantum Mechanical Calculations for Interaction Energy Contributions

Quantum mechanical (QM) calculations offer the most accurate method for determining the energetic contributions of different types of interactions, such as electrostatic, van der Waals, and charge transfer effects. mdpi.com A common approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, where the ligand and the immediate active site residues are treated with QM, while the rest of the protein is treated with classical molecular mechanics. mdpi.com

This method allows for a detailed breakdown of the interaction energy between this compound and individual residues, providing a deeper understanding of the binding forces. mdpi.com For example, QM calculations can precisely quantify the strength of hydrogen bonds and the contribution of polarization and charge transfer, which are often oversimplified in classical force fields. nih.govmdpi.com

Comparative Analysis of Binding Modes with Darunavir (B192927) and Other Stereoisomers

The stereochemistry of a drug is paramount to its biological activity. rsc.orgescholarship.org A comparative analysis of this compound with Darunavir would be essential to understand how a single stereochemical change impacts its efficacy.

Impact of Stereochemical Differences on Hydrogen Bonding Networks

The specific three-dimensional arrangement of atoms in this compound would directly influence its ability to form an optimal hydrogen bond network within the HIV-1 protease active site. Darunavir's high potency is partly attributed to the extensive hydrogen bonding between its bis-tetrahydrofuran (bis-THF) moiety and the backbone NH groups of Asp29 and Asp30. nih.govnih.gov

A change in stereochemistry at the benzylic position could alter the orientation of the sulfonamide group and the aniline (B41778) moiety, potentially disrupting the crucial hydrogen bonds with the catalytic aspartate residues (Asp25/Asp25') or the flap region (Ile50/Ile50'). Studies on other Darunavir analogs have shown that even subtle changes in stereochemistry at the P2' ligand can significantly alter the hydrogen bonding pattern with residues like Asp29' and Asp30'. nih.govacs.org

Influence of Stereochemistry on Hydrophobic and Electrostatic Interactions

For instance, the interaction with residues in the S1' and S2' pockets of the protease is sensitive to the ligand's shape. researchgate.net Comparative analyses of ritonavir (B1064) analogs, which share structural similarities with Darunavir, have demonstrated that stereochemistry is a key factor in optimizing protein-ligand interactions. escholarship.orgfigshare.com The electrostatic potential surface of this compound would also differ from that of Darunavir, leading to changes in the electrostatic component of the binding energy. mdpi.com

Data Tables

Table 1: Key Interacting Residues in the HIV-1 Protease Active Site with Darunavir

ResidueChainInteraction TypeReference
Asp25AHydrogen Bond, Electrostatic nih.govmdpi.com
Asp29AHydrogen Bond, Electrostatic nih.govmdpi.com
Asp30AHydrogen Bond, Electrostatic nih.govmdpi.com
Ile50AHydrophobic, van der Waals nih.govmdpi.com
Asp25'BHydrogen Bond, Electrostatic nih.gov
Asp29'BHydrogen Bond nih.gov
Asp30'BHydrogen Bond nih.govnih.gov
Ile50'BHydrophobic, van der Waals nih.gov

Table 2: Computational Methods for Analyzing Ligand-Protease Interactions

MethodPurposeKey OutputsReference(s)
Molecular DockingPredicts binding pose and affinityDocking Score, Interaction Map unas.ac.idmdpi.combiorxiv.org
Molecular DynamicsAssesses complex stability and dynamicsRMSD, RMSF, H-bond persistence nih.govnih.govfrontiersin.org
QM/MM CalculationsQuantifies interaction energy contributionsElectrostatic, van der Waals, and charge transfer energies mdpi.commdpi.comrsc.org

Investigations into the Enantiomeric Specificity of Ligand-Target Recognition

The stereochemical configuration of a drug molecule is a critical determinant of its pharmacological activity. In the context of HIV-1 protease inhibitors like Darunavir, the precise three-dimensional arrangement of atoms dictates the molecule's ability to fit into the enzyme's active site and exert its inhibitory effect. While extensive research has been conducted on Darunavir and its analogs, specific studies focusing solely on "this compound" are not prominently available in the reviewed scientific literature. Therefore, the following sections will discuss the established principles of enantiomeric specificity derived from research on Darunavir and extrapolate these to consider the potential molecular interactions and mechanistic implications of an epimeric form like this compound.

Darunavir possesses multiple chiral centers, leading to a specific stereoisomeric structure that is optimized for potent binding to the HIV-1 protease. google.com The development of Darunavir involved a structure-based design approach, emphasizing the importance of its stereochemically defined bis-tetrahydrofuranyl (bis-THF) urethane (B1682113) moiety for high-affinity interactions with the protease's active site. researchgate.netnih.gov Any alteration in the stereochemistry, as in an epimer, would result in a different spatial arrangement of its functional groups, which would, in turn, affect its binding affinity and inhibitory potency.

The high degree of stereochemical complementarity between Darunavir and the HIV-1 protease active site is a cornerstone of its potent antiviral activity. nih.gov This specificity is crucial for forming key hydrogen bonds and hydrophobic interactions with the enzyme's backbone and side-chain residues. acs.orgfrontiersin.org

Allosteric Modulation Considerations

Allosteric modulation refers to the regulation of an enzyme or receptor by a ligand binding to a site topographically distinct from the primary (orthosteric) active site. nih.govacs.orgnih.gov This binding event induces a conformational change in the protein, which can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the activity at the active site. acs.orgyoutube.com

While Darunavir's primary mechanism of action is competitive inhibition at the active site of HIV-1 protease, some studies have suggested that certain protease inhibitors may also exert effects through secondary binding sites. mdpi.com For instance, in some highly resistant protease variants, Darunavir has been observed to bind at an unusual site on the enzyme's surface. acs.org This raises the possibility of allosteric effects, although this is not its main inhibitory pathway against wild-type protease.

For an epimer such as this compound, the altered stereochemistry could theoretically lead to a different binding profile. It is conceivable that while the affinity for the primary active site might be reduced due to a poorer stereochemical fit, the epimer could potentially exhibit a higher affinity for an allosteric site. However, without direct experimental evidence, this remains a hypothetical consideration. The binding of a molecule to an allosteric site is governed by the same principles of molecular recognition as the active site, meaning that the shape and electronic properties of the ligand are crucial. A change in stereochemistry would undoubtedly alter these properties for this compound compared to Darunavir.

Table 1: Theoretical Binding Profile of this compound at Allosteric Sites

Ligand Target Site Predicted Affinity Potential Effect
DarunavirActive SiteHighCompetitive Inhibition
This compoundActive SiteLikely ReducedReduced Competitive Inhibition
This compoundAllosteric SiteHypotheticalPotential for Allosteric Modulation (Positive or Negative)

This table is a theoretical representation and is not based on experimental data for this compound.

Potential for Altered Enzyme Dimerization Inhibition Mechanisms (if applicable to the epimer)

The dimerization of two HIV-1 protease monomers is an essential step for the formation of a catalytically active enzyme. nih.gov Darunavir is recognized for its dual mechanism of action: it not only inhibits the proteolytic activity of the mature dimer but also inhibits the dimerization process itself by binding to protease monomers. nih.govmdpi.comresearchgate.net This ability to disrupt dimerization contributes significantly to its high genetic barrier to resistance. mdpi.com

The inhibition of dimerization is a structurally sensitive process. Studies have shown that Darunavir binds to protease monomers, preventing the initial step of dimerization. nih.gov This interaction is dependent on the specific conformation and interactions of Darunavir within the monomeric protease. researchgate.net

Given the critical role of stereochemistry in the binding of Darunavir to the protease monomer, it is highly probable that an epimer like this compound would exhibit an altered ability to inhibit dimerization. The change in the spatial orientation of a key functional group could disrupt the necessary interactions for binding to the monomer, thereby diminishing or abrogating its dimerization inhibition activity.

Research has demonstrated that the dimerization of HIV-1 protease occurs in a two-step process, with the initial interaction at the active site interface followed by interactions at the termini. nih.gov Darunavir's ability to bind to the monomer effectively blocks this first step. nih.gov The precise fit of Darunavir is crucial for this interaction. An epimer would likely have a different binding mode, which could render it less effective as a dimerization inhibitor.

Table 2: Comparative Mechanistic Insights of Darunavir and a Hypothetical Epimer

Mechanism Darunavir This compound (Hypothetical)
Inhibition of Proteolytic Activity Potent inhibitor of the active site of the dimeric enzyme. drugbank.comLikely reduced potency due to suboptimal stereochemical fit.
Inhibition of Dimerization Binds to protease monomers, inhibiting the formation of the active dimer. nih.govmdpi.comPotentially reduced or no inhibition of dimerization due to altered binding to the monomer.

This table presents a hypothetical comparison based on established principles of stereospecificity in drug action.

Computational Chemistry and in Silico Studies of 1 Epi Darunavir

Advanced Simulation Techniques for Conformational Space Exploration

The conformational landscape of 1-epi-Darunavir, a stereoisomer of the potent HIV-1 protease inhibitor Darunavir (B192927), is a critical determinant of its interaction with biological targets. mun.ca Advanced computational techniques are employed to explore this vast conformational space, providing insights into the molecule's flexibility and preferred shapes. Methods like molecular dynamics (MD) simulations and replica-exchange molecular dynamics are instrumental in sampling the various conformations a molecule can adopt. mun.ca

MD simulations, for instance, can track the atomic movements of this compound over time, revealing its dynamic behavior. frontiersin.org These simulations can identify stable, low-energy conformations that are more likely to be biologically relevant. mun.ca For complex molecules like this compound, exploring the conformational space is computationally intensive, but essential for understanding its structure-activity relationship. mun.ca The conformation of a drug directly impacts its binding affinity and efficacy. mun.ca

In the context of HIV-1 protease, the binding of an inhibitor is highly sensitive to its three-dimensional structure. mun.ca Computational studies on Darunavir and its analogs have shown that even subtle changes in stereochemistry can significantly alter the binding mode and interactions within the enzyme's active site. mdpi.comnih.gov For example, molecular dynamics simulations have been used to study the stability of Darunavir in complex with HIV-1 protease, highlighting the importance of specific hydrogen bonds and hydrophobic interactions for stable binding. mdpi.comnih.gov These same techniques can be applied to this compound to understand how its altered stereochemistry affects its conformational preferences and, consequently, its potential as an HIV-1 protease inhibitor.

Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations for Binding Affinity Prediction

Predicting the binding affinity of a ligand to its target is a cornerstone of computational drug design. Two powerful methods for this are Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.govucl.ac.uk

FEP is a rigorous method based on statistical mechanics that calculates the free energy difference between two states, such as the binding of two different ligands to the same protein. uiuc.edunih.gov It involves creating a non-physical, computational pathway to "mutate" one molecule into another, allowing for a precise calculation of the relative binding free energy. nih.govwustl.edu While computationally demanding, FEP can provide highly accurate predictions of binding affinity, guiding the optimization of lead compounds. nih.govacs.org For this compound, FEP could be used to calculate its binding free energy to HIV-1 protease relative to Darunavir, offering a quantitative measure of how the stereochemical change impacts binding.

MM/PBSA is a more approximate but computationally faster method for estimating binding free energies. nih.gov It combines molecular mechanics energy calculations with a continuum solvation model to estimate the free energy of binding from a set of snapshots taken from a molecular dynamics simulation. acs.org The method calculates the binding free energy by considering the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy. nih.gov Studies on Darunavir have utilized MM/PBSA to analyze its binding to wild-type and mutant HIV-1 proteases, providing insights into the molecular basis of drug resistance. mdpi.com These calculations have shown that mutations can reduce the binding affinity of Darunavir by altering electrostatic and van der Waals interactions. mdpi.com A similar approach for this compound would be invaluable in predicting its binding affinity and understanding its interaction profile.

Computational Method Description Application to this compound
Free Energy Perturbation (FEP) A rigorous method to calculate relative binding free energies by computationally "mutating" one molecule into another. uiuc.edunih.govQuantitatively predict the difference in binding affinity between this compound and Darunavir to HIV-1 protease.
MM/PBSA An end-point method that estimates binding free energy from MD simulation snapshots by combining molecular mechanics with continuum solvation models. nih.govacs.orgEstimate the absolute binding affinity of this compound to HIV-1 protease and analyze the energetic contributions to binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. japsonline.comscirp.org For stereoisomers like this compound, QSAR can be particularly insightful for understanding how subtle changes in three-dimensional structure affect activity. nih.gov The development of QSAR models for chiral drugs is of increasing importance in drug discovery. nih.gov

A QSAR study involves defining a set of molecular descriptors for each compound, which are numerical representations of its physicochemical properties, and then using statistical methods to build a model that correlates these descriptors with the observed biological activity. japsonline.com For stereoisomers, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods use 3D grid-based descriptors to represent the steric and electrostatic fields of the molecules, providing a more detailed picture of the structure-activity relationship. researchgate.net

While specific QSAR studies on this compound are not widely published, numerous QSAR studies have been conducted on Darunavir and its analogs. scirp.orgresearchgate.net These studies have identified key structural features and molecular fragments that are crucial for potent HIV-1 protease inhibition. researchgate.net By applying similar QSAR methodologies to a series of Darunavir stereoisomers, including this compound, it would be possible to develop predictive models that can explain the observed differences in their biological activities and guide the design of new, more potent inhibitors.

QSAR Method Key Features Relevance to this compound
2D-QSAR Uses 2D descriptors like topological indices and fragment counts. scirp.orgCan provide a general understanding of the relationship between the 2D structure of Darunavir stereoisomers and their activity.
3D-QSAR (CoMFA/CoMSIA) Utilizes 3D molecular fields (steric, electrostatic) to build predictive models. researchgate.netCan elucidate the specific 3D structural requirements for optimal interaction with the HIV-1 protease active site, explaining activity differences between stereoisomers.
Hologram QSAR (HQSAR) Employs fragment-based descriptors to correlate with bioactivity. researchgate.netCan identify key molecular fragments in this compound that contribute positively or negatively to its binding affinity.

Predictive Modeling of Stereoisomer-Specific Molecular Properties Relevant to Interactions

Predictive modeling plays a crucial role in modern drug discovery by enabling the in silico estimation of various molecular properties that are relevant to a drug's behavior in the body. japsonline.comnih.gov For stereoisomers like this compound, predictive models can be used to forecast how the change in stereochemistry will affect its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, as well as its specific interactions with the target protein. nih.govresearchgate.net

Furthermore, predictive modeling can be used to analyze the specific molecular interactions between this compound and HIV-1 protease. Molecular docking, a key predictive modeling technique, can be used to predict the binding pose of this compound in the active site of the enzyme. mdpi.com This can reveal differences in the hydrogen bonding network and hydrophobic contacts compared to Darunavir, providing a structural basis for any observed differences in binding affinity. Advanced techniques like fragment molecular orbital (FMO) calculations can even be used to analyze the binding energy in detail at the quantum mechanical level, offering deeper insights into the nature of the interactions. nih.gov

Predicted Property Relevance to this compound Computational Method
Solubility Affects oral absorption and formulation.In silico prediction models based on chemical structure.
Lipophilicity (logP) Influences membrane permeability and distribution. researchgate.netCalculation based on molecular structure (e.g., XLogP3). nih.gov
Polar Surface Area (TPSA) Correlates with membrane permeability. researchgate.netCalculation based on molecular structure. nih.gov
Binding Pose and Interactions Determines binding affinity and specificity.Molecular Docking, Molecular Dynamics Simulations. mdpi.com
Binding Energy Components Provides detailed insight into the nature of the interaction.Fragment Molecular Orbital (FMO) calculations. nih.gov

Analytical Methodologies for Stereoisomeric Analysis and Purity Evaluation

Chiral Chromatography Techniques

Chiral chromatography is a cornerstone for the separation of stereoisomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful techniques utilized for the enantiomeric and diastereomeric separation of chiral compounds like darunavir (B192927).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral HPLC is a widely used technique for the separation of stereoisomers. The choice of a suitable chiral stationary phase (CSP) is paramount for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven to be particularly effective for the resolution of darunavir and its stereoisomers. nih.govnih.gov

Researchers have investigated various polysaccharide-based columns, including Chiralpak AD-H, Chiralpak IC, and Chiralcel OD, for the enantiomeric separation of darunavir. nih.govresearchgate.netcnjournals.com The separation is typically achieved under normal-phase conditions using a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., ethanol (B145695), 2-propanol), often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.govnih.govresearchgate.net

The effect of the type and concentration of the alcohol modifier, as well as the column temperature, on the retention, separation, and resolution of the stereoisomers has been systematically studied. nih.govnih.gov For instance, one study found that an optimal separation of darunavir stereoisomers on a Chiralpak AD-H column was achieved with a mobile phase of n-hexane/ethanol/diethyl amine (80:20:0.1 v/v/v) at a temperature of 40°C. nih.gov

The development of these methods often involves a screening process with different CSPs and mobile phase compositions to identify the optimal conditions for separation. sigmaaldrich.com The validation of these HPLC methods is crucial and typically includes parameters such as specificity, linearity, accuracy, precision, and robustness. biomedres.ushumanjournals.com

Table 1: Examples of Chiral HPLC Methods for Darunavir Stereoisomer Separation

Chiral Stationary PhaseMobile Phase CompositionTemperature (°C)ApplicationReference
Chiralpak AD-Hn-hexane/ethanol/diethyl amine (80:20:0.1 v/v/v)40Separation of darunavir stereoisomers nih.gov
Chiralpak ICn-hexane/2-propanol/diethyl amineNot SpecifiedEnantiomeric separation of darunavir researchgate.net
Chiralpak IAhexane/ethanol with 0.1% DEA (75:25, v/v)20Enantiomeric separation from dried blood spots researcher.life

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced solvent consumption. researchgate.nethpst.cz SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Immobilized polysaccharide-based CSPs are frequently used in chiral SFC for the separation of antiretroviral drugs, including darunavir. researchgate.netepa.gov The enantioseparation is typically achieved by using a mobile phase consisting of supercritical CO2 and an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol) with an amine additive like diethylamine (DEA). researchgate.netepa.gov

Method development in chiral SFC involves screening different columns, co-solvents, and additives to achieve the desired separation. hpst.cz The effects of parameters such as back pressure, column temperature, and flow rate are also optimized to enhance resolution. researchgate.net SFC has been successfully applied to the enantioselective separation of a combination of antiretroviral drugs, demonstrating its utility in complex mixture analysis. researchgate.netepa.gov

Spectroscopic Methods for Stereoisomer Differentiation

While chromatography is essential for separation, spectroscopic techniques are vital for the identification and structural elucidation of stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric purity of compounds. wikipedia.org While enantiomers have identical NMR spectra in an achiral environment, diastereomers exhibit distinct NMR spectra, allowing for their differentiation and quantification. libretexts.orgresearchgate.net

For the analysis of enantiomers by NMR, chiral derivatizing agents or chiral solvating agents can be used to create a diastereomeric environment, leading to distinguishable signals for the enantiomers. wikipedia.orglibretexts.org However, for diastereomers like the epimers of darunavir, direct NMR analysis can often reveal differences in chemical shifts and coupling constants, providing information about their relative stereochemistry and purity. nih.gov Two-dimensional NMR techniques, such as COSY and NOESY, can further aid in the structural elucidation and confirmation of stereoisomeric structures. researchgate.net

Mass Spectrometry (MS) and Chiral MS for Identification and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique like HPLC or UPLC, is an indispensable tool for the identification and quantification of darunavir and its impurities. mdpi.comresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for confirming the elemental composition of the parent compound and its related substances. nih.gov

Tandem mass spectrometry (MS/MS) is used to fragment the ions, and the resulting fragmentation pattern serves as a fingerprint for structural identification. mdpi.comnih.gov While conventional MS cannot differentiate between stereoisomers as they have the same mass-to-charge ratio, when combined with a chiral separation technique (chiral LC-MS), it allows for the individual detection and quantification of each stereoisomer. scilit.com This hyphenated technique is highly sensitive and selective, making it suitable for the analysis of trace-level impurities. researchgate.net

Validation Parameters for Stereospecific Analytical Methods in Research Contexts

The validation of stereospecific analytical methods is essential to ensure their reliability and accuracy in a research setting. biomedres.ushumanjournals.com Key validation parameters, as guided by organizations like the International Council for Harmonisation (ICH), include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. biomedres.us For stereoisomeric analysis, this means demonstrating the resolution between all potential stereoisomers.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. biomedres.usresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. humanjournals.comresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). humanjournals.comresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. biomedres.usresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. biomedres.usresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. biomedres.usresearchgate.net

Structure Activity Relationship Sar of 1 Epi Darunavir and Analogues

Investigation of Structural Modifications on Molecular Interaction Profiles

The molecular interactions of Darunavir (B192927) with the HIV-1 protease active site are well-documented through X-ray crystallography. nih.govnih.gov Key interactions include extensive hydrogen bonding between the inhibitor and the backbone atoms of the protease, particularly with residues Asp29 and Asp30. drugbank.com The central hydroxyl group and the bis-tetrahydrofuranyl (bis-THF) moiety are critical for these interactions. nih.gov

A hypothetical "1-epi-Darunavir," with an inverted stereocenter at the C1 position (bearing the phenylmethyl group), would alter the spatial orientation of this large, hydrophobic P1 group. This P1 group is known to occupy the S1 subsite of the protease. An inversion from the natural (1S) configuration to a (1R) configuration would likely introduce significant steric clashes with the amino acid residues lining the S1 pocket, disrupting the optimal fit. This would weaken the van der Waals interactions and could reorient the entire inhibitor backbone, compromising the crucial hydrogen bonds formed by other parts of the molecule.

Impact of Stereochemical Inversion on Binding Efficiency and Selectivity

Stereochemical inversion is a classic strategy in medicinal chemistry to probe the importance of specific chiral centers. The inversion at a key position like C1 would be expected to drastically reduce binding efficiency. The high affinity of Darunavir is a result of a thermodynamically favorable binding process, driven by strong enthalpy from hydrogen bonds. drugbank.com Disrupting the precise fit of the P1 side chain would likely lead to a significant loss in binding affinity, which would be reflected in a much higher inhibition constant (Kᵢ) and median effective concentration (EC₅₀) value.

Table 1: Hypothetical Comparison of Binding Efficiency

Compound Assumed Stereochemistry at Core Predicted HIV-1 Protease Binding Affinity (Kᵢ) Predicted Antiviral Activity (EC₅₀)
Darunavir (1S, 2R) Very High (picomolar range) nih.gov High (nanomolar range) nih.gov
This compound (1R, 2R) Very Low (micromolar to no binding) Low to Inactive

This table is illustrative and based on established principles of stereochemistry in drug-receptor interactions. No experimental data for this compound exists.

Design and Synthesis of this compound Analogues for Probing Binding Site Features

In drug discovery programs, analogues of lead compounds are synthesized to explore the binding site. acs.orgnih.gov However, since "this compound" is not a known compound with favorable activity, there has been no scientific rationale to use it as a scaffold for designing further analogues. Research has instead focused on modifying the active scaffold of Darunavir at the P1, P1', P2, and P2' positions to enhance interactions and overcome drug resistance. nih.govacs.orgacs.org The synthesis of Darunavir itself is a complex, stereoselective process, and creating its epimer would require a distinct synthetic route designed to establish the opposite stereocenter. acs.org Given the predicted low activity of the epimer, such an effort would not be a productive avenue for developing new, more potent inhibitors.

Correlation of Structural Features with Mechanistic Outcomes at the Molecular Level

At the molecular level, the mechanism of Darunavir involves inhibiting the catalytic activity of HIV-1 protease by binding tightly to its active site, mimicking the transition state of the natural substrate. drugbank.com This prevents the cleavage of viral polyproteins, halting the maturation of new, infectious virions. fda.gov The structural basis for this is the inhibitor's ability to engage in a network of hydrogen bonds with the protease backbone, a feature that makes it resilient against mutations that often alter side chains of the enzyme's active site. nih.gov

For a hypothetical "this compound," the correlation would be direct: the altered three-dimensional structure resulting from the inversion at C1 would lead to a failure to establish the necessary network of interactions with the protease. The mechanistic outcome would be a lack of effective enzyme inhibition. The phenylmethyl group would be incorrectly positioned within the S1 pocket, likely leading to steric repulsion and preventing the rest of the molecule from achieving the conformation required for potent binding. frontiersin.org This underscores the stringent stereochemical requirements for effective HIV-1 protease inhibition.

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Routes with Enhanced Stereoselectivity and Scalability

The precise stereochemical configuration of Darunavir (B192927) is crucial for its potent inhibition of HIV-1 protease. nih.gov Consequently, the synthesis of its specific epimer, 1-epi-Darunavir, requires synthetic routes with exceptional control over stereochemistry. Future research must focus on developing novel synthetic methodologies that can selectively yield the this compound isomer in high purity.

Current synthetic strategies for Darunavir and its core fragments often employ chemoenzymatic methods, which leverage the high selectivity of enzymes. rsc.orgresearchgate.net For instance, ketoreductase enzymes have been used for the highly enantio- and diastereoselective synthesis of Darunavir's bicyclic acetal (B89532) side chain. researchgate.net A significant research direction would be the screening and engineering of new enzymes or the development of novel organocatalytic processes specifically tailored to produce the epimeric form. researchgate.net

Furthermore, scalability is a critical factor for the widespread application of any pharmaceutical compound. rsc.org While early-stage research may rely on complex, multi-step syntheses, future work must prioritize the development of scalable processes. mdpi.commdpi.com This involves optimizing reaction conditions, minimizing the use of costly or hazardous reagents, and designing convergent synthetic pathways that are efficient and economically viable for large-scale production. mdpi.comresearchgate.net The development of such routes is essential for producing sufficient quantities of this compound for extensive biophysical and biological evaluation.

Detailed Biophysical Characterization of this compound's Interactions with Specific Biomolecular Targets

Understanding the molecular interactions between a drug and its biological target is fundamental to drug design. conceptlifesciences.com For this compound, a detailed biophysical characterization is paramount to determine how its altered stereocenter affects its binding to biomolecular targets, primarily the HIV-1 protease. A suite of orthogonal biophysical techniques should be employed to build a comprehensive picture of its interaction profile. intertek.com

Thermodynamic and kinetic analyses using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) will provide quantitative data on binding affinity (KD), enthalpy (ΔH), and entropy (ΔS), as well as association and dissociation rates. Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the target protein upon binding of the epimer, giving insights into how the interaction affects protein conformation and stability. intertek.com Such studies are critical, as even subtle changes in stereochemistry can lead to significant differences in binding affinity and residence time, which in turn affect biological activity. acs.orgnih.gov

Integration of Artificial Intelligence and Machine Learning in Stereoisomer Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery. soton.ac.ukbibis.ir For stereoisomers like this compound, these computational tools present both a challenge and an opportunity. A significant future research direction is to develop and apply AI/ML models that can accurately predict the impact of stereochemistry on a compound's properties and biological activity.

A noted limitation of some current cheminformatics tools and ML models is their inability to effectively distinguish between stereoisomers, as standard molecular representations may not capture the spatial configuration of atoms. nih.gov Future research should focus on creating more sophisticated molecular descriptors and ML architectures that are sensitive to 3D structural information. This would enable the in silico prediction of how epimers like this compound might interact differently with their targets compared to the parent drug.

Ensemble learning models and convolutional neural networks have already been employed to guide the design of new Darunavir analogs by identifying crucial substructures for activity against wild-type and mutant proteases. nih.gov A future goal would be to train these models on datasets that include specific stereoisomer information, allowing them to predict the binding affinities and potential resistance profiles of compounds like this compound. nih.govscielo.br Integrating these predictive models with generative chemistry platforms could accelerate the design of novel stereoisomers with potentially superior properties. uni-muenster.de

Discovery of Unforeseen Biological Activities or Unique Molecular Recognition Patterns Attributable to this compound's Stereochemistry

A molecule's specific three-dimensional shape dictates its biological function. The unique stereochemistry of this compound may lead to unexpected biological activities or novel molecular recognition patterns not observed with Darunavir. A key area of future research is the systematic exploration of these possibilities.

One intriguing possibility is an altered profile against drug-resistant HIV-1 protease variants. Drug resistance often arises from mutations in the protease active site that weaken inhibitor binding. nih.govnih.gov The distinct geometry of this compound might allow it to fit differently into the distorted active sites of mutant proteases, potentially evading common resistance mechanisms or even inhibiting variants that are resistant to Darunavir itself. nih.govacs.org

Furthermore, research has revealed that Darunavir can bind to a secondary site on the surface of the protease flaps in certain mutants, an atypical binding mode. nih.gov It is conceivable that this compound, due to its different shape, could have a higher affinity for this or other allosteric sites, potentially leading to a different mechanism of inhibition. It is also possible that this compound could interact with entirely different off-target proteins, which could unveil new therapeutic applications or explain potential idiosyncratic side effects. The principle that stereoisomers can possess distinct biological activities is well-established, with some isomers being active while others are inactive or even toxic. acs.orgnih.gov Therefore, comprehensive screening of this compound against various targets is a scientifically compelling endeavor.

Q & A

Q. How can researchers balance innovation and ethical constraints when studying this compound?

  • Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Obtain ethics approvals for animal/human trials (e.g., IACUC, IRB). Disclose conflicts of interest and adhere to open-access data policies. For clinical potential, prioritize in vitro-to-in vivo extrapolation (IVIVE) to minimize preclinical risks .

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